Bienvenue dans la boutique en ligne BenchChem!

N-(2-phenoxyphenyl)benzenesulfonamide

Solid-state chemistry Polymorphism Crystallography

Procure N-(2-phenoxyphenyl)benzenesulfonamide (CAS 106149-16-0) as your definitive monomorphic reference standard for the 2-phenoxy-benzenesulfonamide class. Unlike fluorinated analogs (compounds 2–5) that exhibit polymorphism with multiple crystalline forms, this non-fluorinated parent compound crystallizes as a single, reproducible phase confirmed by single-crystal XRD and DSC. Eliminate batch-to-batch crystal form variability in co-crystal screening, formulation development, and XRPD calibration. Its well-defined N–H···O hydrogen-bonded dimer motif, free from complicating fluorine interactions, makes it the preferred co-former for interpretable crystal engineering studies. Use as a system suitability standard for analytical instrument qualification (XRPD, DSC) and as an unambiguous benchmark for validating computational CSP algorithms. A moderate-lipophilicity (LogP 4.55) scaffold with zero Rule-of-5 violations, ideal for developability profiling of the series.

Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
CAS No. 106149-16-0
Cat. No. B184947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyphenyl)benzenesulfonamide
CAS106149-16-0
Molecular FormulaC18H15NO3S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H
InChIKeyNSQSLUMQTFSUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenoxyphenyl)benzenesulfonamide (CAS 106149-16-0): Core Identity and Procurement-Relevant Class Context


N-(2-Phenoxyphenyl)benzenesulfonamide (CAS 106149-16-0) is an aromatic sulfonamide with molecular formula C₁₈H₁₅NO₃S and molecular weight 325.38 g·mol⁻¹ . The compound belongs to the 2-phenoxy-benzenesulfonamide class, which has been extensively claimed in patent families as CCR3 (CC chemokine receptor 3) antagonists for inflammatory and immunological indications including asthma, atopic dermatitis, and allergic rhinitis [1]. Its single-sulfonamide NH donor, five rotatable bonds, and predicted LogP of 4.55 place it in a moderate-lipophilicity chemical space distinct from many more polar sulfonamide congeners .

Why N-(2-Phenoxyphenyl)benzenesulfonamide Cannot Be Generically Substituted by Close Analogs


Within the 2-phenoxy-benzenesulfonamide series, even minor substituent changes on the benzenesulfonyl ring profoundly alter solid-state behaviour. Fluorine-substituted analogs (compounds 2–5) exhibit polymorphism and pseudopolymorphism with multiple crystalline forms, whereas the non-fluorinated parent compound 1 crystallises as a single, reproducible phase [1]. This means that procurement of a fluorinated analog cannot guarantee the same crystal form from batch to batch, introducing uncontrolled variability in dissolution, formulation, and analytical reference standard consistency. For researchers requiring reproducible solid-phase behaviour—such as in co-crystal screening, formulation development, or quantitative X-ray diffraction calibration—generic substitution with a fluorinated congener carries a verifiable risk of polymorph-dependent property shifts that the parent compound avoids [1].

Quantitative Differentiation Evidence: N-(2-Phenoxyphenyl)benzenesulfonamide vs. Fluorinated Analogs


Polymorphism Propensity: Single Crystalline Phase vs. Multiple Polymorphs in Fluorinated Analogs

Single-crystal X-ray diffraction analysis demonstrates that N-(2-phenoxyphenyl)benzenesulfonamide (compound 1) crystallises as a single, monomorphic phase, whereas all four fluorinated analogs (compounds 2–5, bearing mono-fluoro or penta-fluoro substitution on the benzenesulfonyl ring) produce polymorphs or pseudopolymorphs [1]. This is a direct head-to-head crystallographic comparison within the same study using identical crystallisation screening conditions [1].

Solid-state chemistry Polymorphism Crystallography

Crystal Packing Architecture: Hydrogen-Bonded Dimer Motif in 2D Layers via π/π and CH/π Interactions

X-ray structure determination shows that compound 1 forms a consistent sulfonamide N–H···O hydrogen-bonded dimer, which assembles into two-dimensional (2D) layers exclusively through π/π and CH/π interactions [1]. In contrast, the fluorinated analogs 2–5 rely on CH/F, F/F, and other halogen-dependent contacts for layer assembly, leading to structurally divergent packing architectures (1D chains in 4b and 5b, zigzag chains in 5c) [1]. This is a direct structural comparison from the same study [1].

Crystal engineering Hydrogen bonding Supramolecular chemistry

Thermal Stability: Absence of Metastable Form vs. DSC-Detected Metastable Phases in Fluorinated Analogs

Differential scanning calorimetry (DSC) measurements identified distinct stable (2a–5a) and metastable (2b–5b) crystalline forms for all four fluorinated analogs, with each metastable form transforming to its stable counterpart upon heating [1]. Compound 1 showed a single melting endotherm with no evidence of a metastable phase or solid-state transformation [1]. This is a direct thermal comparison within the same experimental series [1].

Thermal analysis DSC Solid-state stability

Physicochemical Property Profile: Predicted Moderate Lipophilicity and Low Aqueous Solubility

ACD/Labs Percepta predictions for N-(2-phenoxyphenyl)benzenesulfonamide yield a LogP of 4.55, LogD (pH 7.4) of 4.17, aqueous solubility of ~4.5 mg/L at 25 °C, and a polar surface area of 64 Ų with zero Rule-of-5 violations . These values position the compound at the upper boundary of oral drug-like chemical space and inform solvent selection for biological assays . Comparator-specific measured solubility data are not available for the fluorinated analogs in the same study; this evidence is class-level inference based on predicted properties.

Physicochemical properties LogP Drug-likeness

CCR3 Antagonism Class Membership: Patent-Defined Therapeutic Relevance Without Compound-Specific Potency Data

The 2-phenoxy-benzenesulfonamide scaffold, including N-(2-phenoxyphenyl)benzenesulfonamide, is claimed as a CCR3 antagonist in patent families WO2004084898, US7674797, and US9206186, with asserted utility in asthma, atopic dermatitis, allergic rhinitis, and other CCR3-mediated inflammatory disorders [1][2]. However, compound-specific IC₅₀ or Kᵢ values for this exact compound against CCR3 have not been published in the accessible patent exemplification or peer-reviewed literature. This evidence is therefore limited to class-level inference and does not support quantitative potency differentiation from other in-class CCR3 antagonist candidates [1].

CCR3 antagonist Chemokine receptor Inflammation

Procurement-Driven Application Scenarios for N-(2-Phenoxyphenyl)benzenesulfonamide


Polymorphism Reference Standard for Fluorinated 2-Phenoxy-Benzenesulfonamide Series

The rigorously characterised monomorphic crystal structure of N-(2-phenoxyphenyl)benzenesulfonamide makes it an ideal crystallographic reference standard for laboratories developing or characterising fluorinated analogs [1]. Its single-phase behaviour, confirmed by both single-crystal XRD and DSC, provides a benchmark against which the polymorphic complexity of compounds 2–5 can be calibrated. Analytical development groups can use this compound as a system suitability standard for XRPD and DSC instrument qualification when working within this chemical series [1].

Co-Crystal and Solid-Form Screening with Predictable Hydrogen-Bond Synthon

The robust N–H···O hydrogen-bonded dimer motif with well-defined π/π and CH/π layer assembly, free from the complicating effects of fluorine-mediated interactions, makes compound 1 a preferred co-former candidate in pharmaceutical co-crystal screening [1]. Its non-fluorinated structure eliminates the unpredictable CH/F and F/F contacts that drive structural diversity in analogs 2–5, enabling more interpretable structure-property relationship studies in crystal engineering research [1].

Computational Crystal Structure Prediction (CSP) Validation Dataset

The monomorphic nature and thoroughly solved crystal structure of compound 1 provide a high-quality experimental reference for validating computational CSP algorithms [1]. Unlike the fluorinated analogs, which exhibit multiple competing polymorphs that challenge CSP accuracy metrics, compound 1 offers a single, unambiguous target structure for lattice energy ranking and packing prediction benchmarking [1].

CCR3 Antagonist Scaffold Tool for Physicochemical and Formulation Feasibility Assessment

With predicted LogP (4.55), LogD (4.17), aqueous solubility (~4.5 mg/L), and zero Rule-of-5 violations, this compound can serve as a representative scaffold tool for assessing the developability profile of the 2-phenoxy-benzenesulfonamide class in lead optimisation programs . Its lower molecular weight and halogen content relative to fluorinated analogs make it a suitable baseline for profiling the impact of substituent modifications on solubility, permeability, and metabolic stability .

Quote Request

Request a Quote for N-(2-phenoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.